molecular formula C36H62BaO4 B13760145 Barium dilinoleate CAS No. 24871-38-3

Barium dilinoleate

Cat. No.: B13760145
CAS No.: 24871-38-3
M. Wt: 696.2 g/mol
InChI Key: QBILLZMIGFLUPO-SYDNRQOSSA-L
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Description

Barium dilinoleate is a chemical compound with the molecular formula C36H62BaO4. It is a barium salt of dilinoleic acid, which is derived from linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium dilinoleate can be synthesized through the reaction of barium hydroxide with dilinoleic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{C18H32O2} \rightarrow \text{Ba(C18H31O2)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting barium chloride with sodium dilinoleate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Barium dilinoleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form barium oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different barium salts.

    Substitution: this compound can participate in substitution reactions where the barium ion is replaced by other metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Metal salts like sodium chloride or potassium nitrate are often used in substitution reactions.

Major Products Formed

    Oxidation: Barium oxide (BaO) and other oxidized derivatives.

    Reduction: Various reduced barium salts.

    Substitution: New metal dilinoleates depending on the substituting metal ion.

Scientific Research Applications

Barium dilinoleate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics to enhance their properties.

Mechanism of Action

The mechanism of action of barium dilinoleate involves its interaction with various molecular targets and pathways. In catalytic applications, it acts by providing a reactive surface that facilitates the formation and breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Barium oleate: Another barium salt of a fatty acid, used in similar applications but with different properties due to the nature of the fatty acid.

    Barium stearate: A barium salt of stearic acid, commonly used as a lubricant and stabilizer in plastics.

    Barium palmitate: Similar to barium stearate but derived from palmitic acid.

Uniqueness

Barium dilinoleate is unique due to its polyunsaturated nature, which imparts different chemical and physical properties compared to other barium salts. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

24871-38-3

Molecular Formula

C36H62BaO4

Molecular Weight

696.2 g/mol

IUPAC Name

barium(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-;

InChI Key

QBILLZMIGFLUPO-SYDNRQOSSA-L

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ba+2]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ba+2]

Origin of Product

United States

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